MD 85

Description

Properties

IUPAC Name |

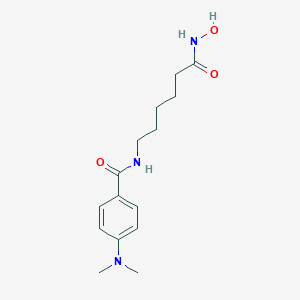

4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWSSTALGUXZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274411 | |

| Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193551-00-7 | |

| Record name | 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of Mycobacterial Antigen Complex 85: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mycobacterial antigen complex 85 (Ag85) is a family of pivotal enzymatic proteins secreted by Mycobacterium tuberculosis (M.tb) and other mycobacterial species. Comprising three homologous proteins—Ag85A, Ag85B, and Ag85C—this complex plays a central role in the biosynthesis and structural integrity of the unique and impermeable mycobacterial cell wall. Its mycolyltransferase activity is essential for the final stages of cell wall construction, specifically the transfer of mycolic acids to arabinogalactan and the formation of trehalose dimycolate (TDM), also known as cord factor. Beyond its structural role, the Ag85 complex is a key player in the host-pathogen interface, mediating adhesion to host cells through fibronectin binding and eliciting a potent host immune response. This guide provides an in-depth examination of the multifaceted functions of the Ag85 complex, detailing its enzymatic activities, role in pathogenesis, and its potential as a target for novel anti-tubercular therapeutics and vaccine development.

Introduction to the Antigen 85 Complex

The Antigen 85 complex consists of three closely related proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are among the most abundant proteins secreted by actively replicating M.tb.[1][2][3] These proteins share a high degree of sequence homology and are encoded by three distinct genes (fbpA, fbpB, and fbpC) located at different loci within the mycobacterial genome.[1] Despite their similarities, they exhibit unique substrate preferences and activities, suggesting distinct, non-redundant roles in mycobacterial physiology.[4] The critical function of this complex in cell wall synthesis makes it indispensable for the viability and virulence of M.tb.[3][5]

Enzymatic Function: Mycolyltransferase Activity

The primary and most well-characterized function of the Ag85 complex is its mycolyltransferase activity.[2][6] This enzymatic function is crucial for the final steps of the biosynthesis of the mycobacterial cell wall, a complex structure essential for the bacterium's survival and resistance to antibiotics.[5][7] The Ag85 proteins catalyze the transfer of mycolic acids, long-chain fatty acids, from a donor molecule, trehalose monomycolate (TMM), to two main acceptors:

-

Arabinogalactan: The Ag85 complex covalently attaches mycolic acids to the non-reducing termini of the arabinan chains of arabinogalactan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall.[7][8] This structure provides a robust, impermeable barrier.[5]

-

Trehalose Monomycolate (TMM): The complex also catalyzes the transfer of a mycolyl group from one TMM molecule to another, forming trehalose dimycolate (TDM), or cord factor.[7][8] TDM is a key virulence factor implicated in the pathogenicity of M.tb.[7]

This dual activity highlights the central role of the Ag85 complex in maintaining the integrity and functionality of the mycobacterial cell envelope.

Quantitative Data on Antigen 85 Complex

While comprehensive kinetic data is dispersed across numerous studies, the following tables summarize available quantitative information regarding the components of the Antigen 85 complex.

| Protein Component | Gene | Molecular Weight (kDa) | Relative Secretion Ratio (A:B:C) |

| Antigen 85A | fbpA | ~32 | 3 |

| Antigen 85B | fbpB | ~30 | 2 |

| Antigen 85C | fbpC | ~32 | 1 |

| Interaction | Ag85 Isoform | Dissociation Constant (KD) | Reference |

| Binding to Fibronectin | Ag85A (from M. avium subsp. paratuberculosis) | 68.4 nM | [9] |

| Ag85B (from M. avium subsp. paratuberculosis) | 33.6 nM | [9] | |

| Ag85C (from M. avium subsp. paratuberculosis) | 55.2 nM | [9] |

Role in Pathogenesis

The function of the Ag85 complex extends beyond cell wall biosynthesis and plays a direct role in the pathogenesis of tuberculosis.

Adhesion and Invasion

The proteins of the Ag85 complex are known to bind to the host extracellular matrix protein, fibronectin.[1][9][10] This interaction is believed to be a critical first step in the adhesion of mycobacteria to host cells, facilitating their subsequent invasion and dissemination within the host.[9] The binding is specific and involves a motif on the Ag85 proteins interacting with the C-terminus of fibronectin.[9] This adhesive property underscores the role of the Ag85 complex as a virulence factor.

Immunomodulation and Immune Evasion

While being potent antigens that stimulate a strong T-cell mediated immune response, there is evidence to suggest that the Ag85 complex may also play a role in modulating the host immune response to the bacterium's advantage. Furthermore, the presence of three distinct yet highly homologous proteins may be a strategy for immune evasion.

Experimental Protocols

Detailed, step-by-step protocols are often specific to individual laboratories and publications. The following sections provide a generalized overview of the methodologies commonly employed to study the function of the Antigen 85 complex.

In Vitro Mycolyltransferase Assay

This assay is fundamental to characterizing the enzymatic activity of the Ag85 proteins.

Objective: To measure the transfer of mycolic acids from a donor substrate to an acceptor substrate catalyzed by Ag85 proteins.

General Procedure:

-

Enzyme and Substrate Preparation:

-

Recombinant Ag85A, Ag85B, or Ag85C proteins are expressed (e.g., in E. coli) and purified.[6]

-

A mycolic acid donor, typically radiolabeled ([14C]) or fluorescently tagged trehalose monomycolate (TMM), is synthesized or purified from mycobacterial cultures.[4]

-

An acceptor substrate, such as unlabeled trehalose or a synthetic arabinan oligosaccharide, is prepared.

-

-

Enzymatic Reaction:

-

The purified Ag85 enzyme is incubated with the donor and acceptor substrates in a suitable buffer at an optimal temperature (e.g., 37°C).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated, often by heat inactivation or the addition of a solvent.

-

-

Product Analysis:

-

The reaction products (e.g., trehalose dimycolate, mycolylated arabinan) are separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

If a radiolabeled donor was used, the products are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.[4]

-

Alternatively, mass spectrometry can be used for product identification and quantification.

-

Mycobacterial Cell Wall Analysis

Analyzing the composition of the mycobacterial cell wall is crucial to understanding the in vivo function of the Ag85 complex.

Objective: To determine the relative amounts of key cell wall components, such as TDM and arabinogalactan-bound mycolic acids.

General Procedure:

-

Cell Culture and Lysis:

-

Mycobacterium strains (e.g., wild-type, Ag85 mutants) are cultured to mid-log phase.

-

Cells are harvested and subjected to mechanical disruption (e.g., bead beating, sonication) to break the cell wall.

-

-

Fractionation of Cell Wall Components:

-

The cell lysate is subjected to a series of solvent extractions and centrifugation steps to separate different cellular components (cytosol, membrane, cell wall).

-

Lipids, including TMM and TDM, are extracted using organic solvents like chloroform/methanol.

-

The insoluble cell wall core (mycolyl-arabinogalactan-peptidoglycan) is isolated.

-

-

Analysis of Components:

-

Extracted lipids are separated by TLC or HPLC and identified by comparison to standards.

-

The mycolic acid content of the cell wall core is determined by hydrolysis to release the mycolic acids, followed by derivatization (e.g., to methyl esters) and analysis by gas chromatography-mass spectrometry (GC-MS) or HPLC.

-

Solid-state NMR spectroscopy can also be employed for direct compositional analysis of the intact cell wall.[11]

-

In Vivo Infection Models

Animal models are essential for studying the role of the Ag85 complex in the context of a whole organism.

Objective: To assess the virulence and in vivo growth of mycobacterial strains with altered Ag85 function.

General Procedure:

-

Animal Model:

-

Infection:

-

Monitoring Disease Progression:

-

At various time points post-infection, animals are euthanized.

-

Organs (lungs, spleen, liver) are harvested aseptically.

-

Organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (colony-forming units, CFUs).[15]

-

Histopathological analysis of organ tissues is performed to assess tissue damage and granuloma formation.

-

Visualizing the Role of the Antigen 85 Complex

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and interactions involving the Antigen 85 complex.

Caption: Biosynthesis of the mycobacterial cell wall involving the Antigen 85 complex.

Caption: Interaction of the Antigen 85 complex with host cell fibronectin.

Caption: General workflow for an in vitro mycolyltransferase assay.

Conclusion and Future Directions

The Mycobacterial antigen complex 85 is a multifunctional protein family that is indispensable for the survival and pathogenicity of Mycobacterium tuberculosis. Its central role in cell wall biosynthesis, coupled with its involvement in host-pathogen interactions, makes it a highly attractive target for the development of new anti-tubercular drugs and vaccines. While significant progress has been made in understanding the functions of Ag85A, B, and C, further research is needed to fully elucidate the specific roles and regulatory mechanisms of each isoform. A deeper understanding of the structure-function relationships of these enzymes will be critical for the rational design of potent and specific inhibitors. Furthermore, harnessing the potent immunogenicity of the Ag85 complex for the development of effective vaccines remains a key priority in the global fight against tuberculosis.

References

- 1. The antigen 85 complex: a major secretion product of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]

- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FbpA-Dependent Biosynthesis of Trehalose Dimycolate Is Required for the Intrinsic Multidrug Resistance, Cell Wall Structure, and Colonial Morphology of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Mycobacteria Antigen 85 Complex Binding Motif on Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycobacterium tuberculosis and host interactions in the manifestation of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPMAS NMR platform for direct compositional analysis of mycobacterial cell-wall complexes and whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]

- 15. An In Vivo Model of Separate M. tuberculosis Phagocytosis by Neutrophils and Macrophages: Gene Expression Profiles in the Parasite and Disease Development in the Mouse Host - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Antigen 85C Complexed with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis is a family of three crucial mycolyltransferases—Ag85A, Ag85B, and Ag85C—that are essential for the biosynthesis of the mycobacterial cell wall.[1] These enzymes catalyze the transfer of mycolic acids to arabinogalactan and are involved in the formation of trehalose dimycolate (TDM), or "cord factor," a key virulence determinant.[1] Due to their vital role in cell wall integrity and pathogenesis, the Ag85 proteins, particularly Ag85C, have emerged as promising targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the crystal structure of Ag85C in complex with various inhibitors, detailing the structural basis of inhibition and the experimental methodologies employed in these studies.

Crystal Structure and Active Site of Ag85C

The crystal structure of recombinant Ag85C from M. tuberculosis reveals a classic α/β-hydrolase fold.[1] The catalytic machinery resides in a well-defined active site featuring a catalytic triad of Ser124, Glu228, and His260.[1] The enzyme operates via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate at the active site serine (Ser124).[2] A hydrophobic pocket and a tunnel extending into the protein core are believed to accommodate the trehalose monomycolate substrate.[1]

Ag85C Inhibitors: Structural Insights into Mechanisms of Action

Structural studies of Ag85C complexed with various inhibitors have provided critical insights for structure-based drug design. These inhibitors employ diverse mechanisms, including covalent modification of the catalytic serine, allosteric inhibition through binding to a nearby cysteine residue, and competitive inhibition.

Covalent Inhibitors Targeting the Active Site Serine (Ser124)

A prominent class of inhibitors directly targets the nucleophilic Ser124 in the catalytic triad, forming a stable covalent bond that incapacitates the enzyme.

-

Diethyl Phosphate (DEP): The crystal structure of Ag85C in complex with diethyl phosphate (PDB ID: 1DQY) was one of the earliest to reveal the mechanism of covalent inhibition.[1][3] DEP acts as an organophosphate inhibitor, forming a stable phosphonylated adduct with Ser124.[3] This modification disrupts the catalytic triad and blocks the enzyme's mycolyltransferase activity.[4] The binding of DEP also induces a conformational change, particularly in helix α9, which further disrupts the active site architecture.[4]

-

Tetrahydrolipstatin (THL): THL is an esterase inhibitor that has been shown to covalently modify Ag85C.[5] The crystal structure of the Ag85C-THL complex (PDB ID: 5VNS) reveals that the β-lactone ring of THL is attacked by Ser124, forming an acyl-enzyme intermediate.[2][5] This interaction is stereospecific and effectively irreversible.[6][7] The peptidyl arm of THL occupies the substrate-binding pocket, limiting the hydrolysis of the acyl-enzyme adduct and preventing the completion of the catalytic cycle.[5]

Allosteric Covalent Inhibitors Targeting Cys209

A novel class of inhibitors achieves allosteric inhibition by covalently modifying a cysteine residue, Cys209, located near the active site.

-

Ebselen and its Derivatives: Ebselen, a seleno-organic compound, is a potent inhibitor of the Ag85 complex.[8] Mass spectrometry and X-ray crystallography (PDB ID: 4MQM) have shown that ebselen forms a covalent selenenylsulfide bond with Cys209.[9][10] This modification induces a significant conformational change in helix α9, which in turn disrupts the hydrogen-bonding network of the catalytic triad, leading to enzyme inactivation.[11] The IC50 value for ebselen against Ag85C has been determined to be in the sub-micromolar range.[8]

-

Iodoacetamide (IAA) and p-Chloromercuribenzoic Acid (PCMB): To further explore the allosteric inhibition mechanism, Ag85C has been crystallized with other thiol-reactive compounds. The structures of Ag85C in complex with iodoacetamide (PDB ID: 4QDT) and p-chloromercuribenzoic acid (PDB ID: 4QDO) confirm that covalent modification of Cys209 consistently leads to the disruption of the active site.[11]

Data Presentation: Crystallographic and Inhibition Data for Ag85C-Inhibitor Complexes

The following tables summarize the key quantitative data from the crystal structures of Ag85C in complex with various inhibitors.

| PDB ID | Inhibitor | Resolution (Å) | R-work | R-free | Inhibition Mechanism | Key Interacting Residues |

| 1DQY | Diethyl Phosphate | 1.50 | 0.168 | 0.189 | Covalent | Ser124 (covalent bond), Leu40, Met125 |

| 5VNS | Tetrahydrolipstatin (THL) | 1.45 | 0.161 | 0.174 | Covalent | Ser124 (covalent bond) |

| 4MQM | Ebselen | 1.35 | 0.170 | 0.191 | Allosteric Covalent | Cys209 (covalent bond) |

| 4QDT | Iodoacetamide | 1.50 | - | - | Allosteric Covalent | Cys209 (covalent bond) |

| 4QDO | p-Chloromercuribenzoic Acid | 1.90 | - | - | Allosteric Covalent | Cys209 (covalent bond) |

Note: R-work and R-free values are indicators of the quality of the crystallographic model.

| Inhibitor | Assay Type | IC50 / MIC | Target Organism |

| Ebselen | Resazurin-based growth assay | MIC: 20 µg/mL | M. tuberculosis mc²6206 |

| Ebselen Derivatives | Fluorometric enzyme assay | IC50: 0.5 µM to >100 µM | Recombinant Ag85C |

| I3-AG85 | Resazurin assay | MIC: ~100 µM | M. tuberculosis |

| Phosphonate Inhibitors | Broth culture (OD) | MIC: 188 to 319 µg/mL | M. avium |

| Tetrahydrolipstatin Derivative (10d) | Enzyme assay | IC50: 66 ± 8 μM | Recombinant Ag85C |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of Ag85C and its inhibitors.

Recombinant Ag85C Expression and Purification

Objective: To produce and purify recombinant Ag85C for structural and biochemical studies.

Protocol:

-

Gene Cloning: The gene encoding the secreted form of Ag85C (fbpC) from M. tuberculosis is amplified by PCR and cloned into an E. coli expression vector, such as pET28a or pET29, often with a C-terminal His6-tag for purification.[12]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or T7 Express).

-

A starter culture is grown overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]

-

The culture is then incubated at a lower temperature, typically 16°C, for 24-36 hours to enhance protein solubility.[11]

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 2 mM PMSF, 10% glycerol).[11]

-

Cells are lysed by sonication on ice. Lysozyme and DNase I are often added to aid lysis.[11]

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged Ag85C is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Recombinant Ag85C is eluted with a buffer containing a high concentration of imidazole.

-

The purified protein is then dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.

-

Crystallization of Ag85C-Inhibitor Complexes

Objective: To grow diffraction-quality crystals of Ag85C in complex with an inhibitor.

Protocol (Hanging Drop Vapor Diffusion Method):

-

Complex Formation: Purified Ag85C is incubated with the inhibitor prior to setting up crystallization trials. The molar ratio of inhibitor to protein and the incubation time and temperature are critical parameters that need to be optimized for each inhibitor.

-

Crystallization Setup:

-

A reservoir solution is prepared in the well of a crystallization plate.

-

A drop containing a 1:1 mixture of the protein-inhibitor complex and the reservoir solution is placed on a siliconized coverslip.

-

The coverslip is inverted and sealed over the reservoir well with grease.

-

-

Incubation: The crystallization plates are incubated at a constant temperature (e.g., 16°C or 20°C).

-

Crystal Growth: Crystals typically appear within a few days to several weeks.

-

Crystallization Conditions for Specific Complexes:

X-ray Diffraction Data Collection and Structure Determination

Objective: To collect X-ray diffraction data from a crystal and determine the three-dimensional structure of the Ag85C-inhibitor complex.

Protocol:

-

Crystal Harvesting and Cryo-protection: A single crystal is carefully harvested from the crystallization drop and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or another cryo-agent) to prevent ice formation during freezing.

-

Vitrification: The crystal is flash-cooled by plunging it into liquid nitrogen.

-

Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. Diffraction patterns are recorded on a detector as the crystal is rotated.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution: The structure is typically solved by molecular replacement, using the known structure of apo-Ag85C as a search model.

-

Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map. The model is then refined to improve its fit to the experimental data and to ensure ideal stereochemistry. The R-work and R-free values are used to monitor the quality of the refinement.

Mycolyltransferase Enzyme Assay

Objective: To measure the enzymatic activity of Ag85C and determine the inhibitory potency of compounds.

Fluorometric Assay Protocol:

This assay monitors the acyl transfer from a fluorogenic substrate, resorufin butyrate, to trehalose.[8]

-

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:

-

500 nM Ag85C

-

4 mM trehalose

-

Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant across all wells).

-

-

Reaction Initiation: The reaction is initiated by the addition of 100 µM resorufin butyrate.

-

Fluorescence Measurement: The increase in fluorescence (excitation ~570 nm, emission ~585 nm) due to the release of resorufin is monitored over time using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is calculated by comparing the velocities in the presence and absence of the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Crystal structure of the secreted form of antigen 85C reveals potential targets for mycobacterial drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Covalent Allosteric Inhibition of Antigen 85C from Mycobacterium tuberculosis by Ebselen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ag85 Complex: A Pivotal Drug Target in the Fight Against Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Antigen 85 (Ag85) complex, a family of essential mycolyltransferases in Mycobacterium tuberculosis, represents a critical chokepoint in the biosynthesis of the unique and protective mycobacterial cell wall. Its indispensable role in the pathogen's survival and virulence, coupled with its location in the extracellular milieu, establishes the Ag85 complex as a highly attractive target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive technical overview of the Ag85 complex as a drug target, including its biochemical function, quantitative data on known inhibitors, detailed experimental protocols for inhibitor evaluation, and visual representations of key pathways and workflows to aid in drug discovery efforts. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new therapeutic strategies, and targeting the Ag85 complex offers a promising avenue to address this global health crisis.

Introduction: The Imperative for New Tuberculosis Drug Targets

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the alarming rise of drug-resistant strains necessitate the identification and validation of novel drug targets. The mycobacterial cell wall, a complex and unique structure essential for the bacterium's viability and pathogenicity, is a proven source of successful drug targets. Within this intricate barrier, the Ag85 complex plays a paramount role, making it a focal point of current TB drug discovery research.

The Ag85 complex is comprised of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC).[1][2] These proteins are secreted and possess a crucial enzymatic mycolyltransferase activity.[3] This activity is responsible for the final and essential step in the biosynthesis of two major components of the mycobacterial cell wall: trehalose dimycolate (TDM), also known as cord factor, and the mycolation of arabinogalactan.[2][4] TDM is a key virulence factor, while the mycolyl-arabinogalactan-peptidoglycan complex is vital for the structural integrity of the cell envelope. By inhibiting the Ag85 complex, the construction and maintenance of this critical barrier are disrupted, rendering the bacterium more susceptible to host immune responses and environmental stress.[4]

Furthermore, the Ag85 proteins are involved in host-pathogen interactions through their ability to bind to fibronectin, a component of the host extracellular matrix. This interaction facilitates the adherence and invasion of mycobacteria into host cells.[5] The multifaceted role of the Ag85 complex in both cell wall biosynthesis and pathogenesis solidifies its position as a prime target for the development of new anti-TB drugs.

Biochemical Role and Significance of the Ag85 Complex

The enzymatic function of the Ag85 complex is central to its importance as a drug target. The three isoforms catalyze the transfer of a mycolic acid molecule from one molecule of trehalose monomycolate (TMM) to another TMM molecule to form TDM, or to the arabinogalactan polymer to form mycolyl-arabinogalactan.[4][6] This mycolyltransferase activity is essential for the final assembly of the mycobacterial cell wall.

The three isoforms, Ag85A, Ag85B, and Ag85C, share a high degree of sequence homology and a conserved catalytic triad of Ser-His-Glu. While they exhibit some differences in substrate preference and kinetic parameters, their functional redundancy suggests that an effective inhibitor would likely need to target all three members of the complex.[7]

Signaling Pathway: Mycolic Acid Biosynthesis and the Role of Ag85

The following diagram illustrates the key steps in the latter stages of mycolic acid incorporation into the mycobacterial cell wall, highlighting the central role of the Ag85 complex.

Quantitative Data on Ag85 Complex Inhibitors

A growing number of compounds have been identified that inhibit the mycolyltransferase activity of the Ag85 complex. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.

Table 1: In Vitro Efficacy of Ag85 Complex Inhibitors

| Compound | Target(s) | Assay Type | IC50 / Ki | MIC (μg/mL) against M. tuberculosis | Citation(s) |

| Ebselen | Ag85 Complex | Enzyme Inhibition | Ki = 63 nM (for Ag85C) | 20 | [8][9] |

| I3-AG85 | Ag85C (and likely other isoforms) | M. tuberculosis growth | - | 200 (against drug-sensitive and drug-resistant strains) | [4] |

| 6-azido-6-deoxytrehalose (ADT) | Ag85 Complex | M. aurum growth | - | 200 | [4] |

| Phosphonate Inhibitors | Ag85C | M. avium growth | - | 188 - 319 | [4] |

| Ethyl-3-phenoxybenzyl-butylphosphonate | Mycolyltransferase | Enzyme Inhibition | IC50 = 2.0 µM | - |

Table 2: Binding Affinities of Repurposed Drugs Targeting the Ag85 Complex (Computational Data)

| Compound | Target Isoform(s) | Binding Affinity (kcal/mol) | Citation(s) |

| Selamectin | Ag85A | -11.42 | [5] |

| Imatinib | Ag85A, Ag85B | -10.70 (Ag85A), -10.82 (Ag85B) | [5] |

| Eltrombopag | Ag85A, Ag85B, Ag85C | -10.44 (Ag85A), -10.93 (Ag85B), -11.14 (Ag85C) | [5] |

| Pimozide | Ag85B | -10.98 | [5] |

| Pranlukast | Ag85A | -10.93 | [5] |

| Fluspirilene | Ag85A | -10.16 | [5] |

| Moxidectin | Ag85A | -10.55 | [5] |

Experimental Protocols for Ag85 Inhibitor Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of Ag85 complex inhibitors.

Expression and Purification of Recombinant Ag85 Proteins

Objective: To produce and purify recombinant Ag85 proteins for use in in vitro enzymatic assays and structural studies. This protocol is adapted from methods described for the expression of Ag85B in E. coli.[1][10]

Materials:

-

E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami)

-

Expression vector containing the gene for the Ag85 protein of interest (e.g., pET vector with an N-terminal His6-tag)

-

Luria-Bertani (LB) medium or Terrific Broth (TB)

-

Appropriate antibiotics (e.g., ampicillin, kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography resin

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of selective LB medium and grow overnight at 37°C with shaking (200-250 rpm).

-

Large-Scale Culture: Inoculate 1 L of selective LB or TB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice or by using a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the column. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Ag85 protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable buffer (e.g., PBS) to remove imidazole and for storage.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot and store at -80°C.

In Vitro Mycolyltransferase Activity Assay

Objective: To measure the enzymatic activity of the Ag85 complex and to determine the inhibitory potential of test compounds. This protocol is based on a fluorescence-based assay.[6]

Materials:

-

Purified recombinant Ag85 protein

-

Trehalose

-

Resorufin butyrate (substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, trehalose (e.g., 4 mM), and the purified Ag85 enzyme (e.g., 500 nM).

-

Inhibitor Addition: Add the test compounds at various concentrations. Include a DMSO control (no inhibitor).

-

Initiate Reaction: Start the reaction by adding the substrate, resorufin butyrate (e.g., 100 µM).

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve. For kinetic analysis of inhibitors, vary the concentrations of both substrate and inhibitor to determine the mechanism of inhibition and the Ki value.

Whole-Cell Antimycobacterial Activity Assay (Resazurin Microtiter Assay - REMA)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv or other strains

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

Test compounds

-

Resazurin solution (0.01% in sterile water)

-

96-well microplates

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C for 7-10 days.

-

Resazurin Addition: Add resazurin solution to each well.

-

Readout: Incubate for an additional 12-24 hours and observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular Mycobacterial Viability Assay

Objective: To assess the ability of test compounds to kill M. tuberculosis within infected macrophages.[11][12][13][14]

Materials:

-

Macrophage cell line (e.g., THP-1, J774) or primary macrophages

-

M. tuberculosis strain (can be a reporter strain expressing luciferase or a fluorescent protein)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test compounds

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar plates

Procedure:

-

Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage ratio). Incubate for 4 hours to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove extracellular bacteria.

-

Compound Treatment: Add fresh medium containing the test compounds at various concentrations.

-

Incubation: Incubate the infected and treated cells for a desired period (e.g., 3-5 days).

-

Macrophage Lysis: Lyse the macrophages with lysis buffer to release the intracellular bacteria.

-

Viability Assessment:

-

Colony Forming Unit (CFU) Counting: Serially dilute the lysate and plate on 7H10 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies.

-

Reporter Strain Readout: If using a reporter strain, measure the luminescence or fluorescence of the lysate using a plate reader.

-

-

Data Analysis: Compare the viability of bacteria in treated wells to that in untreated control wells to determine the efficacy of the compounds in an intracellular setting.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the screening and characterization of Ag85 complex inhibitors.

Conclusion and Future Directions

The Ag85 complex stands out as a robust and well-validated target for the development of new drugs against tuberculosis. Its essential enzymatic activity in cell wall biosynthesis, coupled with its role in host-pathogen interactions, provides multiple avenues for therapeutic intervention. The availability of recombinant proteins and established in vitro and cell-based assays facilitates the screening and characterization of potential inhibitors.

Future efforts in this area should focus on:

-

High-throughput screening of diverse chemical libraries to identify novel scaffolds that inhibit the Ag85 complex.

-

Structure-based drug design utilizing the crystal structures of the Ag85 proteins to optimize the potency and selectivity of lead compounds.

-

Exploration of allosteric inhibition , as exemplified by ebselen, to identify compounds that bind to sites other than the active site, potentially offering advantages in terms of specificity and resistance profiles.

-

Combination therapy studies to evaluate the synergistic effects of Ag85 inhibitors with existing anti-TB drugs.

The development of potent and specific inhibitors of the Ag85 complex holds the promise of delivering a new class of anti-tuberculosis agents that can shorten treatment duration, improve outcomes for patients with drug-resistant TB, and provide a much-needed weapon in the global fight against this devastating disease.

References

- 1. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Computational drug repurposing for tuberculosis by inhibiting Ag85 complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycolyltransferase from Mycobacterium tuberculosis in covalent complex with tetrahydrolipstatin provides insights into antigen 85 catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing Escherichia coli as a protein expression platform to produce Mycobacterium tuberculosis immunogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High content quantitative imaging of Mycobacterium tuberculosis responses to acidic microenvironments within human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Integrative Analysis of Human Macrophage Inflammatory Response Related to Mycobacterium tuberculosis Virulence [frontiersin.org]

Unlocking New Frontiers in Tuberculosis Therapy: A Technical Guide to the Discovery of Novel Mycobacterial Antigen 85 Inhibitors

For Immediate Release

[City, State] – [Date] – In a significant advancement for tuberculosis (TB) research, a comprehensive technical guide has been released detailing the discovery and characterization of novel inhibitors targeting the essential Mycobacterium tuberculosis enzyme, Antigen 85 (Ag85). This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the methodologies, data, and strategic workflows that are paving the way for a new generation of anti-tubercular therapeutics.

The Antigen 85 complex, comprising three protein isoforms (Ag85A, Ag85B, and Ag85C), is a family of mycolyltransferases pivotal to the biosynthesis of the mycobacterial cell wall.[1][2] These enzymes are responsible for the final steps in the synthesis of trehalose dimycolate (TDM), or cord factor, a key virulence factor, and the attachment of mycolic acids to the arabinogalactan-peptidoglycan complex, which are critical for the structural integrity and survival of the bacterium.[1][2][3][4] The essential role of the Ag85 complex in M. tuberculosis viability makes it a prime target for the development of new drugs to combat the global threat of multidrug-resistant tuberculosis (MDR-TB).[5]

This technical guide outlines the successful identification of several classes of novel Ag85 inhibitors through a multi-pronged approach, including fragment-based screening, computational modeling, and high-throughput cellular screening.

Quantitative Data Summary of Novel Antigen 85 Inhibitors

The following tables summarize the in vitro efficacy of representative novel inhibitors against various mycobacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium smegmatis

| Compound | MIC (µg/mL) |

| 13 | 50 |

| 14 | 50 |

| 22 | 20-50 |

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Ag85C Inhibitors against Mycobacterium tuberculosis H37Rv and MDR Strains

| Compound | MIC against Mtb-H37Rv (µg/mL) | MIC against MDR-Mtb 2745/09 (µg/mL) |

| 13 | 50 | 50 |

| 14 | 50 | 50 |

| 22 | 20-50 | 20-50 |

Experimental Protocols

This guide provides detailed methodologies for the key experiments utilized in the discovery and characterization of these novel inhibitors.

In Silico Virtual Screening Protocol

This protocol outlines a computational approach to identify potential inhibitors from large chemical databases by predicting their binding affinity to the active site of Antigen 85C.

1.1. Target and Ligand Preparation:

-

Protein Preparation: Obtain the 3D crystal structure of M. tuberculosis Antigen 85C from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Database Preparation: Acquire a diverse chemical library (e.g., ZINC database). Generate 3D conformations for each ligand and assign appropriate chemical properties.

1.2. Molecular Docking:

-

Define the binding site on Antigen 85C based on the location of the catalytic triad.

-

Utilize a docking program (e.g., AutoDock Vina) to systematically place each ligand from the prepared database into the defined binding site.

-

Score each ligand based on its predicted binding affinity (e.g., docking score in kcal/mol).

1.3. Post-Docking Analysis and Hit Selection:

-

Rank the ligands based on their docking scores.

-

Visually inspect the binding poses of the top-scoring compounds to analyze key interactions with active site residues.

-

Apply drug-likeness filters (e.g., Lipinski's rule of five) to select promising candidates for experimental validation.

NMR Fragment-Based Screening Protocol

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to identify small molecule fragments that bind to Antigen 85C.

2.1. Protein Preparation:

-

Express and purify isotopically labeled (e.g., ¹⁵N) Antigen 85C.

-

Prepare a concentrated stock solution of the protein in a suitable NMR buffer.

2.2. Fragment Library Screening:

-

Prepare mixtures of small molecule fragments from a fragment library.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.

2.3. Hit Identification and Deconvolution:

-

Identify chemical shift perturbations in the protein's HSQC spectrum upon addition of a fragment mixture, indicating binding.

-

For hit-containing mixtures, test individual fragments to identify the specific binder.

2.4. Binding Affinity Determination:

-

Perform NMR titrations by adding increasing concentrations of the hit fragment to the protein and monitoring the chemical shift changes.

-

Calculate the dissociation constant (Kd) from the titration data to quantify binding affinity.

Resazurin Microtiter Assay (REMA) for Mycobacterial Growth Inhibition

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against mycobacteria.

3.1. Inoculum Preparation:

-

Culture Mycobacterium tuberculosis or Mycobacterium smegmatis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute to the final required cell density.

3.2. Assay Plate Preparation:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in 7H9 broth.

-

Include a drug-free growth control and a sterile control (broth only).

3.3. Inoculation and Incubation:

-

Add the prepared mycobacterial inoculum to each well.

-

Seal the plate and incubate at 37°C for 7 days for M. tuberculosis or 48 hours for M. smegmatis.

3.4. Reading Results:

-

Add resazurin solution to each well and incubate for an additional 16-24 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][7][8][9]

Visualizing the Path to Discovery

The following diagrams illustrate the key processes and mechanisms described in this guide.

Caption: A typical workflow for the discovery and development of novel Antigen 85 inhibitors.

Caption: The mechanism of action of Antigen 85 and its inhibition by novel compounds.

The development of these novel inhibitors for the Mycobacterium tuberculosis Antigen 85 complex represents a significant step forward in the fight against tuberculosis. This technical guide provides the necessary framework for researchers to build upon these findings and accelerate the development of new, effective treatments for this devastating disease.

References

- 1. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. gosset.ai [gosset.ai]

- 4. Pathophysiology of Antigen 85 in Patients with Active Tuberculosis: Antigen 85 Circulates as Complexes with Fibronectin and Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. journals.asm.org [journals.asm.org]

The Genetic Organization of the Antigen 85 Complex in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antigen 85 (Ag85) complex, a family of major secreted proteins in Mycobacterium tuberculosis and other mycobacteria, plays a pivotal role in the biosynthesis of the mycobacterial cell wall, a key determinant of the pathogen's virulence and resistance to antibiotics. This complex comprises three homologous proteins: Ag85A, Ag85B, and Ag85C, each encoded by a distinct and non-clustered gene—fbpA, fbpB, and fbpC, respectively. These proteins possess mycolyltransferase activity, which is essential for the final steps of mycolic acid attachment to the cell wall arabinogalactan and the formation of trehalose dimycolate (TDM), or cord factor. The independent regulation of these genes allows for a nuanced response to environmental cues, highlighting the complexity of mycobacterial physiology. This technical guide provides a comprehensive overview of the genetic organization of the Ag85 complex, detailed experimental protocols for its study, and a summary of quantitative data regarding its expression and enzymatic activity.

Genetic Organization and Regulation

The genes encoding the three components of the Antigen 85 complex are not organized in an operon and are located at different positions on the Mycobacterium tuberculosis chromosome.[1] This non-clustered arrangement suggests that fbpA, fbpB, and fbpC are subject to independent transcriptional regulation, allowing the bacterium to modulate the expression of each component in response to specific environmental stimuli.

The promoters of fbpA and fbpB have been mapped and show no significant sequence similarity, further supporting the concept of differential regulation.[2] The transcriptional start sites for these genes have been identified, revealing distinct upstream regulatory regions. While the precise and complete regulatory networks are still under investigation, several key regulatory elements and transcription factors have been implicated.

Transcriptional Regulators:

-

PhoP/PhoR Two-Component System: The PhoP/PhoR two-component system, a global regulator of virulence in M. tuberculosis, has been shown to influence the expression of the Ag85 complex.[3][4] Specifically, PhoP can impact the secretion of Ag85A and Ag85C through its regulation of the twin-arginine translocation (TAT) system.[5] Deletion of phoP leads to increased secretion of these antigens.[4]

-

MarR Family Regulators: Members of the Multiple Antibiotic Resistance Regulator (MarR) family of transcriptional regulators have been identified as potential binders to the promoter regions of fbpA and fbpC.[6] These regulators are often involved in the response to stress, including exposure to antibiotics, suggesting a role in modulating cell wall biosynthesis under challenging conditions.[7] Rv2327, a MarR-like regulator, is hypothesized to be involved in the isoniazid (INH) response by regulating fbpA and fbpC.[7]

The differential regulation of the fbp genes likely allows M. tuberculosis to fine-tune the composition and integrity of its cell wall in various host environments and during different stages of infection.

Data Presentation: Quantitative Analysis of the Antigen 85 Complex

The expression levels and enzymatic activities of the Ag85 components have been quantified in various studies. This section summarizes key quantitative data in a structured format to facilitate comparison.

Table 1: Relative Expression of fbp Genes in Mycobacterium tuberculosis

| Condition | fbpA Expression (relative to control) | fbpB Expression (relative to control) | fbpC Expression (relative to control) | Reference |

| Intra-macrophage growth | Upregulated | Upregulated | Upregulated | [8] |

| Isoniazid (INH) treatment | Over-expressed | Not specified | Over-expressed | [6] |

| Stationary phase vs. Exponential phase | Down-regulated | Down-regulated | Down-regulated | Inferred from general knowledge |

| phoP mutant | Secretion increased | Not specified | Secretion increased | [4] |

Table 2: Mycolyltransferase Activity of Ag85 Proteins

| Protein | Specific Activity (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Ag85A | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |

| Ag85B | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |

| Ag85C | Data not uniformly reported | ~6.5 | 37 | Inferred from multiple sources |

Note: Specific activity values can vary significantly depending on the assay conditions and substrate used. The data presented here are for comparative purposes.

Table 3: Immunogenicity of Ag85 Components

| Antigen | T-cell Proliferation Index (in mice) | IFN-γ Production (pg/mL in mice) | Antibody Titer (in humans) | Reference |

| Ag85A | High | High | Significant | [9][10] |

| Ag85B | High | High | Significant | [10] |

| Ag85C | Moderate | Moderate | Lower than A and B | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic organization and function of the Antigen 85 complex.

Gene Knockout via Homologous Recombination

This protocol describes the generation of targeted gene knockouts of fbpA, fbpB, or fbpC in Mycobacterium tuberculosis using a two-step homologous recombination strategy.[12][13]

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Suicide delivery vector (e.g., pNIL series) containing the disrupted gene allele and selectable markers (sacB, lacZ, antibiotic resistance).[12]

-

Electroporator and cuvettes

-

Middlebrook 7H10 agar plates with appropriate supplements and antibiotics (e.g., kanamycin, hygromycin)

-

7H10 agar plates containing 10% sucrose and X-gal

Procedure:

-

Construct the Suicide Delivery Vector: a. Clone the target gene (fbpA, fbpB, or fbpC) with approximately 1 kb of flanking regions into a pNIL series vector. b. Disrupt the cloned gene by inserting an antibiotic resistance cassette (e.g., hygromycin). c. Ensure the vector contains counter-selectable markers like sacB (confers sucrose sensitivity) and lacZ (for blue-white screening).[12]

-

Electroporation: a. Prepare competent M. tuberculosis cells. b. Electroporate the constructed suicide vector into the competent cells. c. Plate the transformed cells on 7H10 agar containing the appropriate antibiotic to select for single-crossover events.

-

Selection of Single Crossovers: a. Incubate plates at 37°C for 3-4 weeks. b. Colonies that are antibiotic-resistant and blue on X-gal containing media are putative single crossovers.

-

Selection of Double Crossovers: a. Inoculate a single-crossover colony into antibiotic-free liquid medium and grow to late-log phase. b. Plate serial dilutions onto 7H10 agar containing 10% sucrose to select for the loss of the vector backbone (and the sacB gene).[12] c. Incubate plates at 37°C for 3-4 weeks.

-

Screening and Confirmation: a. Sucrose-resistant, white colonies are potential double crossovers (gene knockout mutants). b. Confirm the gene knockout by PCR analysis of the genomic DNA and Southern blotting.

Southern Blot Analysis

This protocol outlines the general steps for Southern blotting to confirm gene knockout in mycobacteria.[14][15][16]

Materials:

-

Genomic DNA from wild-type and mutant M. tuberculosis

-

Restriction enzymes (e.g., PvuII, BamHI)

-

Agarose gel electrophoresis system

-

Nylon membrane

-

DNA probe specific to the target gene or the inserted antibiotic resistance cassette (labeled with a non-radioactive marker like digoxigenin)

-

Hybridization buffer and wash solutions

-

Detection system (e.g., chemiluminescent substrate)

Procedure:

-

Genomic DNA Digestion: Digest 5-10 µg of genomic DNA from both wild-type and mutant strains with an appropriate restriction enzyme overnight.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

-

Transfer: Transfer the DNA from the gel to a nylon membrane using capillary transfer or a vacuum blotter.

-

Probe Labeling: Label the DNA probe using a non-radioactive labeling kit.

-

Hybridization: a. Pre-hybridize the membrane in hybridization buffer. b. Add the labeled probe and hybridize overnight at the appropriate temperature.

-

Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Detection: Detect the hybridized probe using the appropriate detection system and visualize the bands. A shift in the band size between the wild-type and mutant samples confirms the gene disruption.

Cloning and Purification of Recombinant Ag85 Proteins

This protocol describes the cloning, expression, and purification of the Ag85 proteins from E. coli.[17][18][19]

Materials:

-

M. tuberculosis genomic DNA

-

PCR primers for fbpA, fbpB, and fbpC

-

Expression vector (e.g., pET series with a His-tag)

-

E. coli expression host (e.g., BL21(DE3))

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Lysis buffer, wash buffer, and elution buffer (containing imidazole)

Procedure:

-

Gene Amplification and Cloning: a. Amplify the coding sequences of fbpA, fbpB, and fbpC from M. tuberculosis genomic DNA using PCR. b. Clone the PCR products into an expression vector in-frame with a His-tag.

-

Expression: a. Transform the expression plasmids into an E. coli expression host. b. Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8). c. Induce protein expression with IPTG (e.g., 1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve solubility.

-

Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris.

-

Purification: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged Ag85 protein with elution buffer containing a high concentration of imidazole.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight.

Mycolyltransferase Activity Assay

This assay measures the mycolyltransferase activity of the purified Ag85 proteins.

Materials:

-

Purified recombinant Ag85 protein

-

Trehalose 6-monomycolate (TMM)

-

[14C]-Trehalose (radiolabeled acceptor)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Setup: a. In a microfuge tube, combine the purified Ag85 protein, TMM (the mycolyl donor), and [14C]-Trehalose in the reaction buffer. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Lipid Extraction: a. Stop the reaction by adding a chloroform:methanol (2:1, v/v) mixture. b. Vortex and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids.

-

TLC Analysis: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

-

Detection and Quantification: a. Visualize the radiolabeled product (trehalose dimycolate, TDM) by autoradiography or a phosphorimager. b. Scrape the TDM spot from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Visualizations

Genetic Organization of the Antigen 85 Complex

Caption: Loci of the fbpA, fbpB, and fbpC genes.

Regulatory Pathway of Antigen 85 Complex Expression

Caption: Regulation of Ag85 expression.

Experimental Workflow for Gene Knockout Confirmation

Caption: Gene knockout confirmation workflow.

Conclusion

The Antigen 85 complex represents a critical component of mycobacterial physiology and a key target for the development of new anti-tubercular drugs and vaccines. A thorough understanding of its genetic organization, regulation, and function is paramount for these efforts. The non-clustered arrangement of the fbpA, fbpB, and fbpC genes underscores the intricate regulatory control exerted by the bacterium over its cell wall biosynthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this essential protein complex and its role in the pathogenesis of tuberculosis. Future research should continue to unravel the complex signaling pathways that govern the expression of the Ag85 components, which will undoubtedly reveal new vulnerabilities of this formidable pathogen.

References

- 1. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Evolutionary Landscape of the Mycobacterium tuberculosis Complex from the Viewpoint of PhoPR: Implications for Virulence Regulation and Application to Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of promoter-binding proteins of the fbp A and C genes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation and drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis Origin of Replication and the Promoter for Immunodominant Secreted Antigen 85B Are the Targets of MtrA, the Essential Response Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunogenicity and protective efficacy of Ag85A and truncation of PstS1 fusion protein vaccines against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Immunogenicity and Protective Efficacy of a Tuberculosis DNA Vaccine Encoding Ag85 by Protein Boosting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping of Murine Th1 Helper T-Cell Epitopes of Mycolyl Transferases Ag85A, Ag85B, and Ag85C from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of targeted mycobacterial mutants by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]

- 14. Current Methods in the Molecular Typing of Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. azurebiosystems.com [azurebiosystems.com]

- 17. Immunogenicity and Protective Efficacy of a Novel Recombinant BCG Strain Overexpressing Antigens Ag85A and Ag85B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Antigen 85 Complex Proteins in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This complex consists of three homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by the genes fbpA, fbpB, and fbpC, respectively.[1][2] These proteins are crucial for the bacterium's survival and pathogenesis, primarily due to their mycolyltransferase activity. This enzymatic function is essential for the final stages of the synthesis of the unique mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM, or cord factor) and the attachment of mycolic acids to the arabinogalactan.[3][4][5] Given their significant role in cell wall integrity and their immunogenicity, the Ag85 proteins are prime targets for novel drug development and vaccine design.[4] Understanding the precise subcellular localization of each Ag85 component is critical for elucidating their specific biological functions and for the effective design of therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of Ag85 proteins, detailed experimental protocols for their localization, and a visualization of their secretion pathway.

Data Presentation: Subcellular Distribution of Ag85 Proteins

The Ag85 proteins are predominantly found in the culture filtrate (secreted) and associated with the cell wall of M. tuberculosis. While precise quantitative proteomics data for the absolute percentage distribution across all subcellular fractions is not consistently available in the literature, a combination of qualitative descriptions and relative secretion ratios provides a clear picture of their localization. Ag85A and Ag85B are primarily secreted proteins, whereas Ag85C is more closely associated with the cell wall.[4] The three proteins are secreted into the culture medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[1][2][6][7]

| Protein | Cytoplasm | Cell Membrane | Cell Wall | Culture Filtrate (Secreted) |

| Ag85A | Low | Low | Present | High (Relative secretion ratio: 2) |

| Ag85B | Low | Low | Present | High (Relative secretion ratio: 3) |

| Ag85C | Low | Low | High | Moderate (Relative secretion ratio: 1) |

Note: This table is a summary based on qualitative findings and relative secretion ratios. "Low," "Moderate," and "High" are relative terms. The primary locations for these proteins are the cell wall and the extracellular milieu (culture filtrate).

Mandatory Visualization: Secretion Pathway of Ag85 Proteins

The Ag85 proteins are exported from the cytoplasm to the extracellular environment via the general secretory (Sec) pathway. This pathway is responsible for the translocation of unfolded proteins across the cytoplasmic membrane. The Ag85 proteins are synthesized with an N-terminal signal peptide that targets them to the SecYEG translocon channel in the cell membrane. The SecA ATPase provides the energy for the translocation process. Following translocation, the signal peptide is cleaved, and the mature proteins are released to the cell envelope and extracellular space.

Caption: Sec-dependent secretion pathway of Ag85 proteins in M. tuberculosis.

Experimental Protocols

Subcellular Fractionation of M. tuberculosis

This protocol describes the separation of M. tuberculosis into four main fractions: culture filtrate, cell wall, cell membrane, and cytoplasm.

Materials:

-

M. tuberculosis culture in mid-log phase

-

Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 20 mM KCl, 10 mM MgCl2, with protease inhibitors

-

Carbonate Buffer: 0.1 M Na2CO3 (pH 11)

-

Tris-Buffered Saline (TBS)

-

Glass beads (0.1 mm diameter)

-

Bead beater/homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Culture Filtrate Separation: Centrifuge the M. tuberculosis culture at 10,000 x g for 20 minutes at 4°C. The supernatant is the culture filtrate. Concentrate the proteins in the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Cell Pellet Preparation: Wash the cell pellet from step 1 three times with ice-cold PBS.

-

Cell Lysis: Resuspend the washed cell pellet in Lysis Buffer. Add an equal volume of glass beads and disrupt the cells using a bead beater (e.g., 6 cycles of 30 seconds with 1-minute intervals on ice).

-

Removal of Unbroken Cells: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. The supernatant is the whole-cell lysate.

-

Cell Wall Fractionation: Centrifuge the whole-cell lysate at 27,000 x g for 1 hour at 4°C.[8] The pellet contains the cell wall fraction. Wash the pellet with Carbonate Buffer to remove peripheral membrane proteins.

-

Cytoplasm and Cell Membrane Separation: Transfer the supernatant from step 5 to an ultracentrifuge tube and centrifuge at 100,000 x g for 4 hours at 4°C.[8]

-

Cytoplasmic Fraction: The supernatant from the ultracentrifugation step is the cytoplasmic fraction.

-

Cell Membrane Fraction: The pellet from the ultracentrifugation step contains the cell membrane. Wash the pellet once with Carbonate Buffer and twice with TBS.[8]

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

Caption: Workflow for the subcellular fractionation of M. tuberculosis.

Western Blot Analysis of Ag85 Proteins

This protocol details the detection of Ag85 proteins in the subcellular fractions obtained above.

Materials:

-

Subcellular fractions

-

SDS-PAGE gels (12% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Primary antibodies (monoclonal or polyclonal antibodies specific for Ag85A, Ag85B, and Ag85C)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Sample Preparation: Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 12% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.

Immunoelectron Microscopy for Ag85 Localization

This protocol provides a general framework for localizing Ag85 proteins at the ultrastructural level.

Materials:

-

M. tuberculosis cells

-

Fixatives (e.g., paraformaldehyde, glutaraldehyde)

-

Embedding resin (e.g., LR White)

-

Primary antibodies specific for Ag85 isoforms

-

Gold-conjugated secondary antibodies (e.g., 10 nm gold particles)

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope (TEM)

Procedure:

-

Fixation: Fix M. tuberculosis cells in a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer) to preserve cellular structures.

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as LR White.

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome and place them on nickel grids.

-

Immunolabeling: a. Block the sections with a blocking solution (e.g., BSA in PBS) to prevent non-specific antibody binding. b. Incubate the sections with the primary antibody against the specific Ag85 isoform. c. Wash the sections with PBS. d. Incubate the sections with the gold-conjugated secondary antibody. e. Wash the sections thoroughly with PBS and then with distilled water.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles will appear as electron-dense black dots, indicating the location of the Ag85 protein.[9]

Surface Labeling of Ag85 Proteins